molecular formula C9H7FN2O2 B13010955 methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Cat. No.: B13010955
M. Wt: 194.16 g/mol
InChI Key: VYPJNZSTTAIYAI-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a fluorine atom at the 6th position and a carboxylate group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate typically involves multiple steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dichloromethane and purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group at the fluorine or carboxylate position .

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing its activation and subsequent signal transduction pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5(10)4-12-6-2-3-11-8(6)7/h2-4,11H,1H3

InChI Key

VYPJNZSTTAIYAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1F)C=CN2

Origin of Product

United States

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